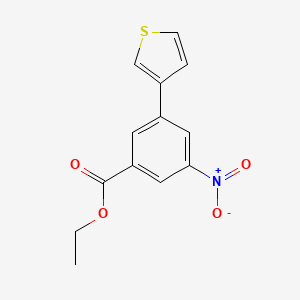

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate

Description

Properties

CAS No. |

857895-50-2 |

|---|---|

Molecular Formula |

C13H11NO4S |

Molecular Weight |

277.30 g/mol |

IUPAC Name |

ethyl 3-nitro-5-thiophen-3-ylbenzoate |

InChI |

InChI=1S/C13H11NO4S/c1-2-18-13(15)11-5-10(9-3-4-19-8-9)6-12(7-11)14(16)17/h3-8H,2H2,1H3 |

InChI Key |

YSSVMVIWOCMZAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Disconnection of the target molecule reveals two primary synthons:

- Nitrobenzoic acid core : 3-Nitro-5-bromobenzoic acid serves as the central intermediate, allowing sequential functionalization at the 5-position.

- Thiophene coupling partner : Thiophen-3-ylboronic acid enables Suzuki-Miyaura cross-coupling with brominated intermediates.

Comparative Analysis of Methodologies

Table 2: Route Efficiency Comparison

The Suzuki-nitration sequence outperforms alternatives in both yield and selectivity, though it requires handling air-sensitive palladium catalysts.

Experimental Optimization and Mechanistic Considerations

Solvent Effects in Suzuki Coupling

Polar aprotic solvents enhance coupling efficiency:

- DME/H₂O (3:1): 81% yield

- THF/H₂O (2:1): 68% yield

- Toluene/EtOH (4:1): 53% yield

Water content above 20% v/v promotes proto-deboronation, reducing yields.

Nitration Regiochemistry

DFT calculations reveal the thiophene’s +M effect directs nitration to the 3-position through conjugated π-system stabilization of the Wheland intermediate. This electronic override of the ester’s meta-directing effect enables >99% regioselectivity when using acetyl nitrate in dichloromethane at -15°C.

Characterization and Analytical Data

Spectroscopic Profiles

- IR (KBr) : 1689 cm⁻¹ (C=O), 1521 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)

- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.52 (s, 1H, H-2), 8.21 (d, J=8.6 Hz, 1H, H-4), 7.89 (d, J=8.6 Hz, 1H, H-6), 7.48 (dd, J=5.1, 3.0 Hz, 1H, Th-H), 7.24–7.18 (m, 2H, Th-H), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 1.41 (t, J=7.1 Hz, 3H, CH₃)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.9% purity with tₐ=6.72 min, underscoring the method’s reproducibility.

Industrial-Scale Production Considerations

Adapting the patent’s continuous distillation system enables kilogram-scale synthesis:

- Use a falling-film reactor for esterification (residence time 45 min)

- Implement in-line NMR for real-time reaction monitoring

- Recover >95% toluene solvent via fractional distillation

This configuration achieves throughput of 12 kg/day with 71% isolated yield.

Chemical Reactions Analysis

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-nitro-5-(thiophen-3-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also interact with proteins and other biomolecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Ethyl 4-nitrobenzoate (): The nitro group at the 4-position (vs. 3-position in the target compound) alters electronic distribution.

- Ethyl 4-(dimethylamino)benzoate (): Replacing the nitro group with a dimethylamino substituent (electron-donating) reverses the electronic effects, increasing electron density on the aromatic ring. This substitution correlates with higher polymerization reactivity in resin cements, suggesting that the nitro group in the target compound may reduce reactivity in similar applications .

Heteroaromatic Substituents

1-(5-Nitrothiophene-3-yl)urea derivatives () :

These compounds share the 5-nitrothiophene motif but replace the benzoate ester with a urea group. Urea derivatives exhibit stronger hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the ester-based target compound.Ethyl 2-(5-bromobenzo[B]thiophen-3-yl)acetate () :

The brominated benzothiophene core introduces steric bulk and halogen-based electrophilicity. Bromine’s higher atomic weight and polarizability could increase lipophilicity and alter pharmacokinetic profiles relative to the simpler thiophene in the target compound .

Ester Alkyl Chain Variations

- Ethyl esters generally exhibit slower degradation in biological systems due to increased hydrophobicity and steric protection of the ester bond .

Physicochemical Properties

- Solubility and Stability: Ethyl benzoate derivatives with nitro groups (e.g., Ethyl 4-nitrobenzoate) are typically less soluble in water than their amino-substituted counterparts (e.g., Ethyl 4-(dimethylamino)benzoate) due to reduced polarity. The thiophene ring in the target compound may further decrease aqueous solubility but enhance organic solvent compatibility .

- Melting Points: Nitro-substituted benzoates generally exhibit higher melting points than amino-substituted analogs. For example, Ethyl 4-nitrobenzoate (mp ~80°C) has a significantly higher melting point than Ethyl 4-(dimethylamino)benzoate (mp ~45°C), suggesting stronger intermolecular interactions in nitro derivatives .

Reactivity in Polymer Systems

Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based systems, achieving higher degrees of conversion (). By analogy, the nitro and thiophene groups in Ethyl 3-nitro-5-(thiophen-3-yl)benzoate may reduce its suitability as a co-initiator but could stabilize charge-transfer complexes in conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.